molecular formula C3H5F3O2S B13426138 Ethyl trifluoromethanesulfinate

Ethyl trifluoromethanesulfinate

Cat. No.: B13426138
M. Wt: 162.13 g/mol
InChI Key: FMWQBCIADYCYHB-UHFFFAOYSA-N
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Description

Ethyl trifluoromethanesulfinate is an organofluorine compound with the molecular formula C3H5F3O2S . It is known for its utility in organic synthesis, particularly in introducing ethyl groups into various compounds. The presence of the trifluoromethanesulfonyl group imparts unique chemical properties, making it a valuable reagent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl trifluoromethanesulfinate can be synthesized through several methods. One common approach involves the reaction of trifluoromethyl alkyl halide with an inorganic sulfur reducing agent in the presence of sodium bicarbonate and water. This reaction is typically carried out at room temperature for 2-50 hours to obtain the sulfinate, which is then oxidized to generate the sulfonate .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for various applications .

Mechanism of Action

The mechanism by which ethyl trifluoromethanesulfinate exerts its effects involves its ability to act as a leaving group in nucleophilic substitution reactions. The trifluoromethanesulfonyl group stabilizes the transition state, facilitating the reaction. Additionally, its strong electron-withdrawing properties enhance its reactivity in various chemical processes .

Properties

Molecular Formula

C3H5F3O2S

Molecular Weight

162.13 g/mol

IUPAC Name

ethyl trifluoromethanesulfinate

InChI

InChI=1S/C3H5F3O2S/c1-2-8-9(7)3(4,5)6/h2H2,1H3

InChI Key

FMWQBCIADYCYHB-UHFFFAOYSA-N

Canonical SMILES

CCOS(=O)C(F)(F)F

Origin of Product

United States

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